molecular formula C7H2F6O2S B6313341 3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene CAS No. 1858255-22-7

3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene

Cat. No.: B6313341
CAS No.: 1858255-22-7
M. Wt: 264.15 g/mol
InChI Key: HNURAPCXERCWCO-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene is an organic compound characterized by the presence of three fluorine atoms and a trifluoromethylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the highly reactive intermediates and maintain the necessary reaction conditions. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group or other functional groups on the benzene ring.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene is unique due to the specific arrangement of its fluorine atoms and trifluoromethylsulfonyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring high chemical stability and reactivity.

Properties

IUPAC Name

1,2,3-trifluoro-5-(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNURAPCXERCWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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